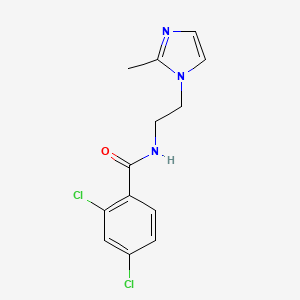

2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)11-3-2-10(14)8-12(11)15/h2-4,6,8H,5,7H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQDYRAGLNPZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Attachment of the Ethyl Linker: The ethyl linker is introduced by reacting the imidazole derivative with an appropriate alkylating agent.

Substitution on the Benzamide Core: The final step involves the substitution of chlorine atoms at the 2 and 4 positions of the benzamide core, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The compound can be reduced to remove the chlorine substituents or to modify the imidazole ring.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide serves as a building block for more complex molecules. Its synthesis often involves:

- Formation of the Imidazole Ring : Typically achieved through cyclization reactions involving amido-nitriles.

- Attachment of Ethyl Linker : This is done by reacting the imidazole derivative with alkylating agents.

- Electrophilic Aromatic Substitution : This step introduces chlorine atoms at specific positions on the benzamide core .

The compound exhibits notable biological activities , particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds possess significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Potential : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies have assessed their efficacy against human colorectal carcinoma cell lines (HCT116), revealing IC50 values that suggest stronger activity than conventional chemotherapeutics like 5-fluorouracil .

Industrial Applications

In industrial contexts, this compound can be utilized in:

- Agrochemicals : Its properties may lend themselves to the development of new pesticides or herbicides.

- Functional Materials : The unique chemical structure allows for applications in creating advanced materials with specific functionalities .

Case Study 1: Antimicrobial Evaluation

A study published in PMC evaluated various imidazole derivatives for their antimicrobial activity. The findings indicated that certain derivatives of 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide exhibited significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on the anticancer properties of related compounds. The evaluation involved testing against multiple cancer cell lines, revealing that some derivatives not only inhibited cell growth effectively but also showed selectivity towards cancer cells over normal cells. The study underscored the potential for developing new anticancer agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent with a similar imidazole ring structure.

Etonitazene: An analgesic with an imidazole core.

Omeprazole: An antiulcer drug containing an imidazole ring.

Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.

Uniqueness

2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the ethyl linker, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2,4-Dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound characterized by its benzamide core, substituted with chlorine atoms and an imidazole ring. This structure places it within a class of compounds known for diverse biological activities, including potential therapeutic applications in oncology and infectious diseases.

Chemical Structure and Properties

The compound's IUPAC name is 2,4-dichloro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide, with the molecular formula . The presence of the imidazole ring is significant as it contributes to the biological activity of the compound.

Biological Activity Overview

Research indicates that imidazole-containing compounds exhibit various biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown significant antitumor effects. For example, studies have reported IC50 values indicating potent inhibition of cancer cell proliferation (e.g., HCC827 and NCI-H358 cell lines) .

- Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes, making these compounds potential candidates for drug development targeting specific enzyme pathways .

- Antimicrobial Properties : Similar derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can be attributed to its structural features. The following table summarizes key findings from SAR studies related to imidazole derivatives:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 6.26 ± 0.33 | |

| Compound B | Enzyme Inhibition | <4.1 | |

| Compound C | Antimicrobial | Moderate |

Case Studies and Research Findings

In a comprehensive review of benzimidazole derivatives, it was noted that compounds similar to 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide demonstrated a broad spectrum of pharmacological properties. For instance:

- Antitumor Efficacy : A study highlighted the antitumor properties of imidazole derivatives with IC50 values significantly lower than those of established chemotherapeutics .

- Mechanism of Action : Research has indicated that the interaction of imidazole derivatives with specific targets can lead to apoptosis in cancer cells, providing a potential mechanism for their antitumor effects .

- Pharmacological Reviews : Recent literature emphasizes the importance of these compounds in medicinal chemistry, particularly for their therapeutic potential against various diseases including cancer and infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.